cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone
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Overview
Description
cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone: is a synthetic organic compound that features a cyclohexyl ring with an amino group in the cis configuration and a pyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of aromatic precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under catalytic conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution reactions, where the cyclohexyl ring is reacted with pyrrolidine in the presence of a suitable base.
Formation of the Methanone Moiety: The final step involves the formation of the methanone group, typically through oxidation reactions using reagents like chromium trioxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or pyrrolidinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like halides, alkoxides, or amines in the presence of bases or catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly in the development of analgesics and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological effects.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
trans-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone: Similar structure but with the amino group in the trans configuration.
cis-3-Aminocyclohexyl)(piperidin-1-yl)methanone: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
cis-3-Aminocyclohexyl)(morpholin-1-yl)methanone: Similar structure but with a morpholinyl group.
Uniqueness: cis-3-Aminocyclohexyl)(pyrrolidin-1-yl)methanone is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both amino and pyrrolidinyl groups make it a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
[(1R,3S)-3-aminocyclohexyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h9-10H,1-8,12H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMLTVORGHQBLA-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCC[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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